molecular formula C11H11ClF3N3 B2980163 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride CAS No. 1052539-34-0

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2980163
CAS No.: 1052539-34-0
M. Wt: 277.68
InChI Key: DMWAWTWXQSMKCW-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride is a synthetic compound commonly employed in various fields of scientific research. Its structure features a pyrazole ring substituted at the fifth position by an amine group and at the first position by a benzyl group, which itself is substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride typically involves multi-step processes:

  • Formation of 1-(4-trifluoromethylphenyl)methanamine: : This can be achieved through the nucleophilic substitution of a halogenated precursor with ammonia or an amine source.

  • Cyclization: : The intermediate is then subjected to cyclization with appropriate reagents to form the pyrazole core.

  • Hydrochloride Formation: : The final step involves the conversion of the base into its hydrochloride salt, usually by reacting with hydrochloric acid.

Industrial Production Methods

Industrially, the compound can be produced using high-throughput synthesis techniques, often involving continuous flow reactors to optimize reaction time, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride participates in various chemical reactions:

  • Substitution Reactions: : The amine group and the benzyl group are reactive sites for nucleophilic and electrophilic substitutions.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction under suitable conditions, modifying the functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen in the presence of catalysts.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: : Can lead to the formation of nitro derivatives or carbonyl compounds.

  • Reduction: : Primarily produces various amine derivatives depending on the reaction specifics.

  • Substitution: : Can form substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Acts as a precursor or intermediate in synthesizing more complex organic structures.

  • Catalysis: : Potentially used in catalytic processes due to its unique structure.

Biology

  • Enzyme Inhibition: : Studies indicate potential inhibitory effects on specific enzymes, useful in biochemical research.

  • Protein Interaction: : Used in assays to investigate interactions with various proteins.

Medicine

  • Pharmaceutical Research: : Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

  • Material Science: : Used in the creation of novel materials with specific properties.

  • Agricultural Chemistry:

Mechanism of Action

The exact mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride varies depending on its application:

  • Enzyme Inhibition: : The compound may bind to the active site of enzymes, disrupting their normal function.

  • Protein Binding: : Interaction with protein domains may alter protein function or signaling pathways.

Comparison with Similar Compounds

Unique Features

  • The trifluoromethyl group increases lipophilicity and metabolic stability.

  • The pyrazole ring offers unique electronic properties.

Similar Compounds

  • 1-{[4-(Methyl)phenyl]methyl}-1H-pyrazol-5-amine: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • 1-{[4-(Difluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine: : Possesses two fluorine atoms, offering slightly different reactivity.

  • 1-{[4-(Trifluoromethyl)phenyl]ethyl}-1H-pyrazol-5-amine: : Variation in the alkyl group attached to the phenyl ring.

Hopefully, this gives you a comprehensive overview of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17;/h1-6H,7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWAWTWXQSMKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052539-34-0
Record name 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride
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